

Physical and chemical properties of 3-Hydroxypropanoyl chloride

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Compound of Interest

Compound Name: 3-Hydroxypropanoyl chloride

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An In-depth Technical Guide to **3-Hydroxypropanoyl Chloride**

Abstract

3-Hydroxypropanoyl chloride (CAS Number: 109608-73-3) is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development.^[1] Its structure, featuring both a highly reactive acyl chloride and a nucleophilic hydroxyl group, makes it a versatile building block for creating diverse and complex molecular architectures.^[1] ^[2] This document provides a comprehensive overview of the known physical and chemical properties of **3-Hydroxypropanoyl chloride**, detailed experimental protocols for its synthesis, its applications, and essential safety information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

3-Hydroxypropanoyl chloride is an acyl chloride derivative of 3-hydroxypropanoic acid.^[2] Its dual functionality dictates its chemical behavior and utility in organic synthesis.

General and Computed Properties

The fundamental identifiers and computed properties for **3-Hydroxypropanoyl chloride** are summarized below.

Property	Value	Source
CAS Number	109608-73-3	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₃ H ₅ ClO ₂	[1] [2] [3] [4]
Molecular Weight	108.52 g/mol	[2] [3] [4]
IUPAC Name	3-hydroxypropanoyl chloride	[3]
Canonical SMILES	<chem>C(CO)C(=O)Cl</chem>	[2] [3]
InChI Key	ZDOWUKFHZLWXJA-UHFFFAOYSA-N	[2] [3]
Topological Polar Surface Area	37.3 Å ²	[3]
Heavy Atom Count	6	[3]

Experimental Physical Properties

Specific experimental data on the physical properties of **3-Hydroxypropanoyl chloride**, such as melting and boiling points, are not readily available in the reviewed literature. For reference, properties of structurally similar compounds are provided below. Caution is advised, and these values should not be used as direct substitutes.

Property	3-Hydroxypropanoyl chloride	3-Chloropropionyl chloride[8]	3-Bromopropionyl chloride[9][10]
Appearance	Not specified	Clear, colorless to yellowish liquid	Yellow liquid
Melting Point	Not available	-32 °C	Not available
Boiling Point	Not available	143-145 °C	55-57 °C / 17 mmHg
Density	Not available	1.33 g/mL at 25 °C	1.701 g/mL at 25 °C
Refractive Index	Not available	n _{20/D} 1.457	n _{20/D} 1.49
Solubility	Not available	Soluble in acetone, chloroform, toluene, THF	Reacts with water

Chemical Properties and Reactivity

The chemical nature of **3-Hydroxypropanoyl chloride** is defined by its two functional groups:

- **Acyl Chloride Group (-COCl):** This group is a highly reactive electrophile, susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as alcohols to form esters and with primary or secondary amines to form amides.[1] This high reactivity is central to its role as an acylating agent.
- **Hydroxyl Group (-OH):** The primary alcohol group can act as a nucleophile. This allows for potential intramolecular reactions or serves as a handle for further functionalization, distinguishing it from simpler acyl chlorides.[2]

Due to the presence of the acyl chloride, the compound is sensitive to moisture and will hydrolyze to form 3-hydroxypropanoic acid and hydrochloric acid.[8]

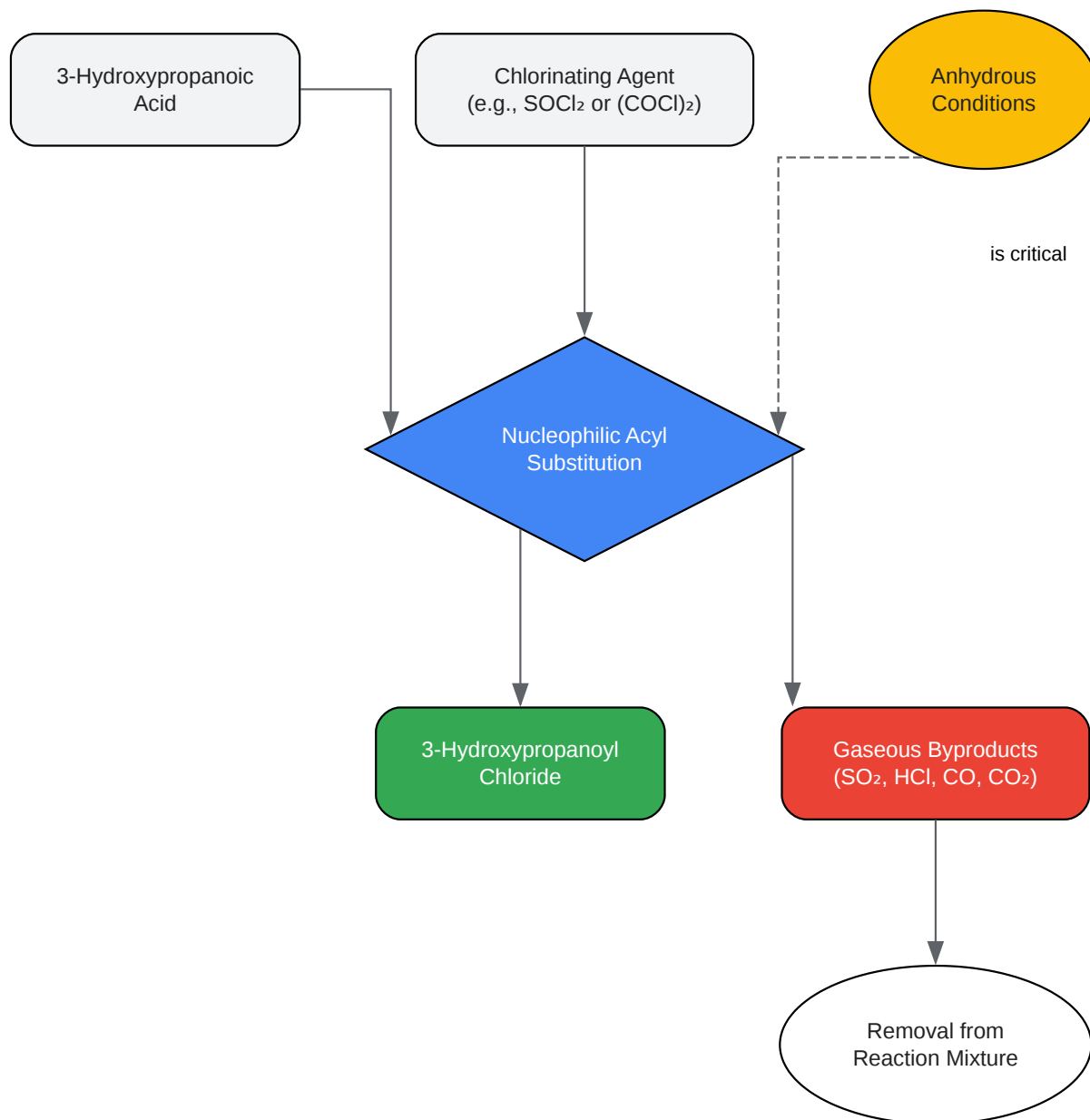
Synthesis and Experimental Protocols

The most common and direct method for synthesizing **3-Hydroxypropanoyl chloride** is through the direct acyl chlorination of 3-hydroxypropanoic acid.[1][2] This involves treating the

carboxylic acid with a chlorinating agent.

General Synthesis Workflow

The synthesis process involves the activation of the carboxylic acid group, followed by nucleophilic attack from a chloride ion to form the acyl chloride.^[1]



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Caption: Workflow for the synthesis of **3-Hydroxypropanoyl chloride**.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a generalized procedure for the synthesis of **3-Hydroxypropanoyl chloride** from 3-hydroxypropanoic acid using thionyl chloride (SOCl_2). This method is advantageous as the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases that can be easily removed.^[1]

Materials:

- 3-hydroxypropanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane, diethyl ether)
- Inert gas supply (Nitrogen or Argon)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer
- Reflux condenser
- Dropping funnel
- Gas trap (to neutralize HCl and SO_2 gases)
- Distillation apparatus for purification

Procedure:

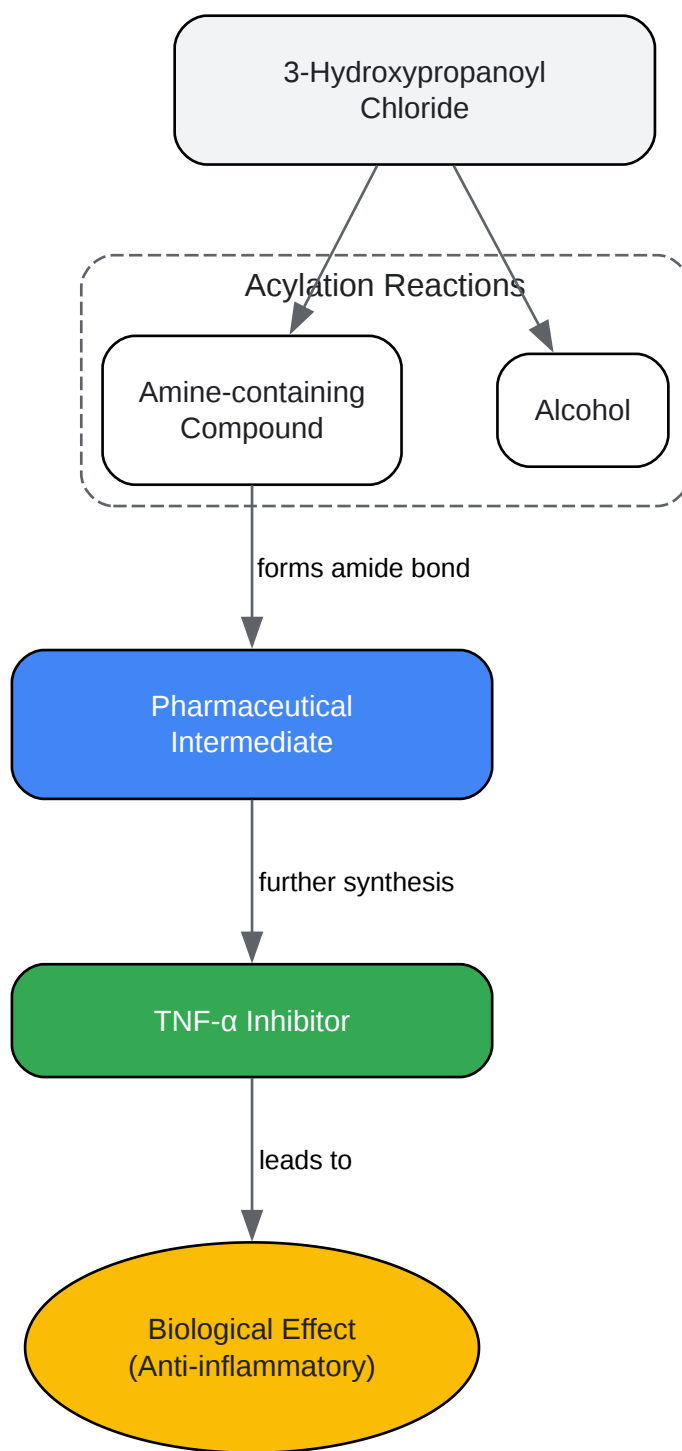
- **Setup:** Assemble a clean, dry round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the acidic gas byproducts.
- **Reaction Mixture:** Dissolve 3-hydroxypropanoic acid in a minimal amount of a suitable anhydrous solvent within the flask.

- **Addition of Reagent:** Cool the flask in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the solution via the dropping funnel. Maintain a slow addition rate to control the exothermic reaction and gas evolution.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-3 hours, or until the evolution of gas ceases, indicating the reaction is complete. The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the product.^[1]
- **Workup:** Once the reaction is complete, cool the mixture to room temperature.
- **Purification:** The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The crude **3-Hydroxypropanoyl chloride** can then be purified by fractional distillation to yield the final product.

Applications in Research and Drug Development

3-Hydroxypropanoyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.^[1]

- **Pharmaceutical Synthesis:** It serves as a key building block for various pharmaceutical agents.^[1] A notable application is in the synthesis of tumor necrosis factor-alpha (TNF- α) inhibitors, which are used to treat inflammatory and autoimmune diseases.^{[2][5][6]}
- **Organic Synthesis:** Its bifunctional nature allows it to be used in the creation of esters, amides, and other derivatives for a wide range of research applications.^{[1][2]} It is a precursor for producing 3-hydroxypropionic acid, a platform chemical with applications in bioplastics.^[2]



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Caption: Role of **3-Hydroxypropanoyl chloride** in pharmaceutical synthesis.

Safety, Handling, and Storage

3-Hydroxypropanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.[\[2\]](#)

Hazard Type	Description
Toxicity	Can cause irritation and burns upon contact with skin and eyes. Inhalation may irritate the respiratory tract. [2]
Corrosivity	Reacts with water and moisture, releasing corrosive hydrochloric acid fumes. [2]
Flammability	May be flammable. [2]

Handling:

- Handle in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)
- Wear suitable personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[\[11\]](#)
- Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Use non-sparking tools and prevent the buildup of electrostatic discharge.[\[11\]](#)

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)
- Keep away from moisture, heat, and sources of ignition.[\[11\]](#)
- Store separately from incompatible materials such as strong bases, alcohols, and oxidizing agents.[\[9\]](#)

Spectroscopic Data

While specific, experimentally verified spectra for **3-Hydroxypropanoyl chloride** are not available in the cited literature, the expected spectroscopic signatures can be predicted based on its structure.

- ^1H NMR: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the carbonyl, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: Three distinct carbon signals are expected: one for the carbonyl carbon (highly deshielded), and two for the methylene carbons.
- IR Spectroscopy: Key absorption bands would be a strong C=O stretch for the acyl chloride (typically $\sim 1800\text{ cm}^{-1}$), a broad O-H stretch for the alcohol group ($\sim 3300\text{-}3500\text{ cm}^{-1}$), and C-H stretching bands ($\sim 2850\text{-}3000\text{ cm}^{-1}$).

Researchers requiring definitive structural confirmation should perform these analyses on their synthesized or acquired material.

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